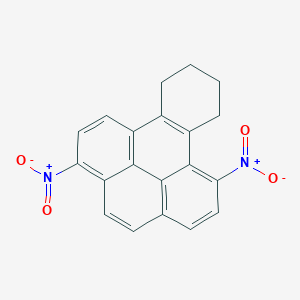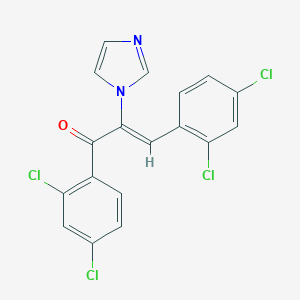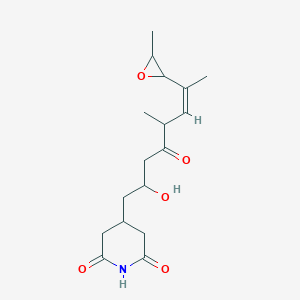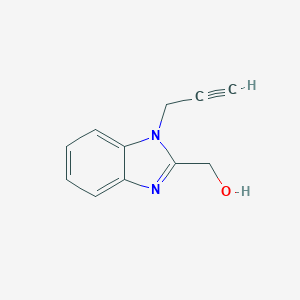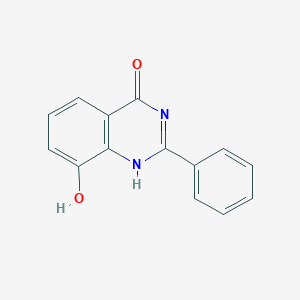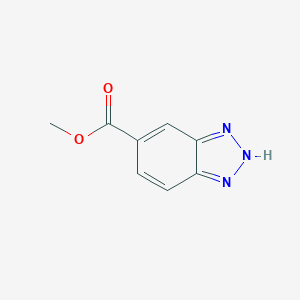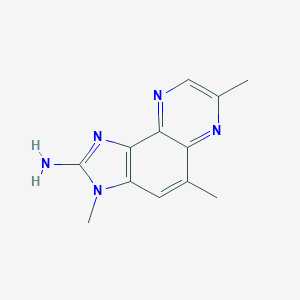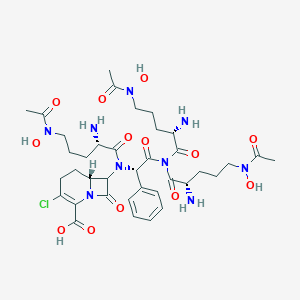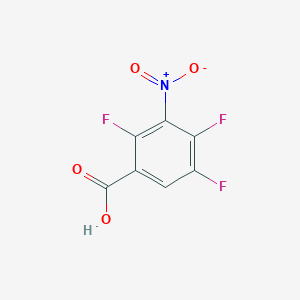![molecular formula C6H6O3 B056195 (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one CAS No. 120200-54-6](/img/structure/B56195.png)
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one, also known as the crown ether derivative, is a cyclic organic compound with a unique structure. This compound has been widely studied due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Aplicaciones Científicas De Investigación
The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has been extensively studied for its potential applications in scientific research. One of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one most promising areas of research is in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one field of biochemistry and pharmacology. This compound has been shown to have a high affinity for certain metal ions, such as potassium and sodium, and can be used as a selective ionophore for (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onese ions. This property has led to (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new methods for detecting and measuring metal ions in biological samples.
Mecanismo De Acción
The mechanism of action of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative is based on its ability to selectively bind to metal ions. This binding occurs through (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one formation of coordination complexes between (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner and (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one metal ion. This complex formation can lead to changes in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one chemical and physical properties of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one metal ion, which can be used to detect and measure (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one ion in biological samples.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative are related to its ability to selectively bind to metal ions. This binding can lead to changes in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one activity of enzymes and o(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner proteins that require metal ions for (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oneir function. The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has also been shown to have potential applications in drug delivery, as it can selectively bind to certain metal ions and transport drugs to specific cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has several advantages for use in laboratory experiments. It has a high affinity for certain metal ions, making it a useful tool for detecting and measuring (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onese ions in biological samples. It is also relatively easy to syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesize and has been optimized for high yields and purity. However, (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onere are also limitations to its use. The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative can be toxic to cells at high concentrations, which can limit its use in certain experiments. It also has limited selectivity for certain metal ions, which can lead to false positive results in certain assays.
Direcciones Futuras
There are several future directions for research on (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. One area of interest is in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new methods for detecting and measuring metal ions in biological samples. This could lead to advances in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one diagnosis and treatment of diseases related to metal ion imbalances. Ano(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner area of interest is in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new drug delivery systems based on (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one selective binding properties of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. This could lead to more targeted and effective treatments for a variety of diseases. Finally, (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onere is potential for (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative to be used in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new materials with unique properties, such as sensors and catalysts.
Métodos De Síntesis
The syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesis method of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one involves (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one reaction of 2,3-epoxy-1-propanol with ethylene glycol in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one presence of a catalyst. The resulting product is (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onen treated with a strong acid to form (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. This syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesis method has been widely used in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one laboratory setting and has been optimized for high yields and purity.
Propiedades
Número CAS |
120200-54-6 |
|---|---|
Nombre del producto |
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one |
Fórmula molecular |
C6H6O3 |
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one |
InChI |
InChI=1S/C6H6O3/c7-2-1-3-5-6(9-5)4(2)8-3/h3-6H,1H2/t3-,4+,5-,6+/m1/s1 |
Clave InChI |
ZHLTWTLPLRCHHK-MOJAZDJTSA-N |
SMILES isomérico |
C1[C@@H]2[C@@H]3[C@@H](O3)[C@H](C1=O)O2 |
SMILES |
C1C2C3C(O3)C(C1=O)O2 |
SMILES canónico |
C1C2C3C(O3)C(C1=O)O2 |
Sinónimos |
3,8-Dioxatricyclo[3.2.1.02,4]octan-6-one, [1R-(1-alpha-,2-bta-,4-bta-,4-alpha-)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



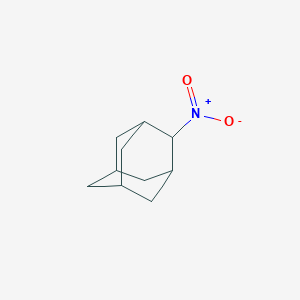
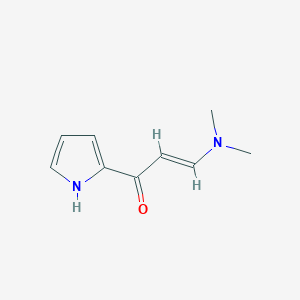
![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
